![molecular formula C23H29N9O2S B2493315 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-65-7](/img/structure/B2493315.png)
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions that introduce various functional groups to the purine core, enhancing its chemical diversity and biological activity. While specific methods for synthesizing the compound were not found, related research on purine derivatives offers insights. For example, the synthetic access to new purine derivatives often incorporates techniques like condensation reactions, alkylation, and the use of catalysts to achieve complex substitutions at different positions of the purine ring (Gobouri, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their chemical reactivity and biological interactions. Techniques like NMR, MS spectrometry, and elemental analysis are commonly used to elucidate the structure of newly synthesized compounds. These methods help in confirming the presence of specific functional groups and the overall molecular architecture, which are essential for the compound's activity and interactions (Asiri & Khan, 2010).
Chemical Reactions and Properties
The chemical reactivity of purine derivatives, including our compound of interest, depends on the substituents attached to the purine core. These compounds can undergo various chemical reactions, such as nucleophilic substitutions, depending on the functional groups present. For example, reactions involving xanthene derivatives with purine-2,6-diones have been explored for constructing penta- and hexacyclic heterocyclic systems, indicating the versatility of purine chemistry (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography is a powerful tool for analyzing these properties, revealing the compound's crystalline architecture and intermolecular interactions, which are crucial for understanding its stability and reactivity (Kour et al., 2013).
Chemical Properties Analysis
The chemical properties of purine derivatives, including acidity, basicity, and reactivity towards different reagents, are key to their application in various fields. These properties are determined by the electronic distribution within the molecule and the nature of substituents attached to the purine core. Studies on the intermolecular interactions present in purine derivatives provide insights into their chemical behaviors and potential applications (Shukla et al., 2020).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study focused on synthesizing a series of derivatives related to the compound and evaluating their pharmacological properties. For instance, derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were potent 5-HT(1A) receptor ligands. Some compounds exhibited anxiolytic-like and antidepressant activities, comparable to those of Diazepam and Imipramine, indicating their potential for future research in developing new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).
Effects on Potassium Channels
Research into substituted 9-aryl-1,8-acridinedione derivatives, which share structural similarities with the query compound, investigated their impact on vascular potassium channels. These studies contribute to understanding how modifications to the purine structure affect biological activity, potentially leading to new therapeutic agents (Gündüz et al., 2009).
Synthesis of Thiadiazepino-Purine Ring Systems
Another study explored the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from a precursor similar to the query compound. This research highlights the compound's utility in synthesizing complex ring systems, potentially useful for developing new drugs (Hesek & Rybár, 1994).
Biological Activity of Purine Derivatives
Investigations into 7,8-polymethylenepurine derivatives showed their potential as precursors for compounds with antiviral and antihypertensive activities. This research underscores the broad applicability of purine derivatives in medicinal chemistry for targeting various biological pathways (Nilov et al., 1995).
properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N9O2S/c1-15-12-16(2)14-30(13-15)21-24-19-18(20(33)29(4)23(34)28(19)3)31(21)10-11-35-22-25-26-27-32(22)17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJTMCGXOAFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N9O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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